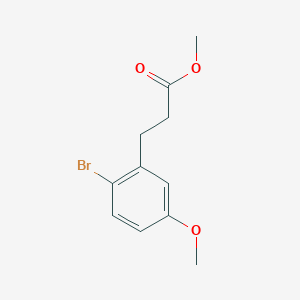![molecular formula C5H9IOZn B14134052 Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
Zinc, iodo[(3-methyl-3-oxetanyl)methyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] is an organozinc compound with the molecular formula C₅H₉IOZn and a molecular weight of 277.4013 g/mol . This compound is notable for its unique structure, which includes a zinc atom bonded to an iodine atom and a 3-methyl-3-oxetanyl group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc, iodo[(3-methyl-3-oxetanyl)methyl] typically involves the reaction of zinc with iodo[(3-methyl-3-oxetanyl)methyl] halides in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually packaged in glass bottles with screw caps and septa to maintain its stability during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] undergoes various types of chemical reactions, including:
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(V)-based oxidants for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state zinc compounds, while substitution reactions can produce a variety of organozinc derivatives .
Aplicaciones Científicas De Investigación
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mecanismo De Acción
The mechanism of action of zinc, iodo[(3-methyl-3-oxetanyl)methyl] involves its ability to participate in various chemical reactions due to the presence of the reactive zinc and iodine atoms. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules. These interactions are crucial for its applications in organic synthesis and other fields .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to zinc, iodo[(3-methyl-3-oxetanyl)methyl] include other organozinc compounds and oxetane derivatives. Examples include:
- Zinc, iodo[(3-ethyl-3-oxetanyl)methyl]
- Zinc, iodo[(3-propyl-3-oxetanyl)methyl]
- Oxetane-based compounds with different substituents .
Uniqueness
What sets zinc, iodo[(3-methyl-3-oxetanyl)methyl] apart from similar compounds is its specific structure, which imparts unique reactivity and stability. The presence of the 3-methyl-3-oxetanyl group enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .
Propiedades
Fórmula molecular |
C5H9IOZn |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
iodozinc(1+);3-methanidyl-3-methyloxetane |
InChI |
InChI=1S/C5H9O.HI.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ULUQZXDJWZMSDG-UHFFFAOYSA-M |
SMILES canónico |
CC1(COC1)[CH2-].[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
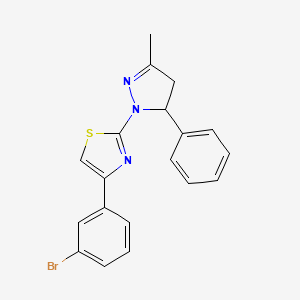
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
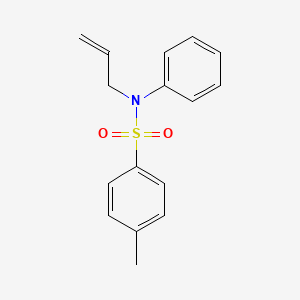
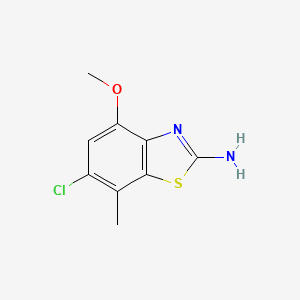
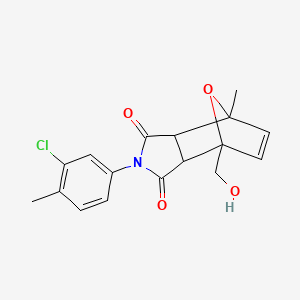
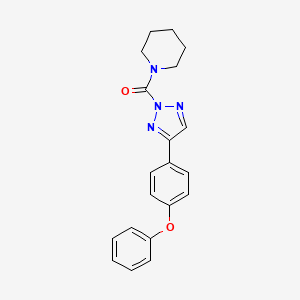

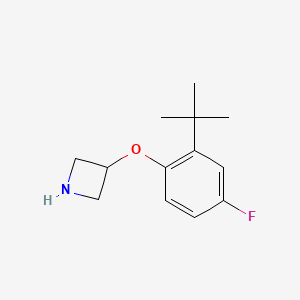

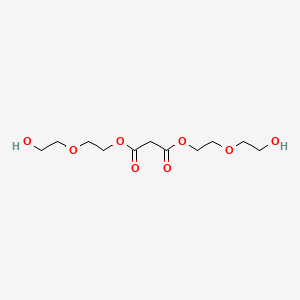
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
